2-(3-Cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
Historical Development of Pyrazolo[3,4-b]Pyridine Chemistry
Pyrazolo[3,4-b]pyridines emerged as a scaffold of interest in the mid-20th century, with early synthetic methods relying on Gould–Jacobs cyclization reactions involving malonic ester derivatives and aminopyrazoles. The 2010s saw refinements in regioselective synthesis, such as the use of ω-bromoacetophenones to construct imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines. By 2022, over 20 distinct synthetic pathways had been reported, including solvent-free protocols and microwave-assisted reactions that improved yields from 60% to >90%. The scaffold’s biomedical relevance became evident through its role as a kinase inhibitor targeting anaplastic lymphoma kinase (ALK) and fibroblast growth factor receptors (FGFRs), with derivatives showing sub-nanomolar IC~50~ values.
Structural Classification Within Heterocyclic Systems
Pyrazolo[3,4-b]pyridines belong to the fused bicyclic heterocycles, where a pyrazole ring (positions 1–3) shares two adjacent atoms with a pyridine ring (positions 3–6). The compound’s 1H-tautomer is stabilized by intramolecular hydrogen bonding between N1–H and the pyridine nitrogen, as confirmed by X-ray crystallography. Key structural features include:
- Fusion pattern : The pyrazole’s C3 and C4 atoms fuse with the pyridine’s C2 and C3 positions, creating a planar 6-5 bicyclic system.
- Substituent positions : The cyclopropyl (C3), difluoromethyl (C4), phenyl (C6), and acetic acid (N1) groups occupy distinct electronic environments (Table 1).
Table 1: Substituent Positions and Electronic Effects
Positional Analysis of Substituent Effects in Fused Pyrazole-Pyridine Systems
Substituent placement critically influences reactivity and bioactivity:
- C3 Cyclopropyl : The strained cyclopropane ring induces torsional effects, reducing rotational freedom and favoring planar conformations that enhance binding to flat kinase domains. Comparative studies show cyclopropyl analogs exhibit 3-fold higher ALK inhibition than methyl-substituted derivatives (IC~50~ = 0.4 nM vs. 1.2 nM).
- C4 Difluoromethyl : The -CF~2~H group’s electronegativity decreases electron density at C4, as evidenced by a 0.3 ppm upfield shift in ~19~F NMR compared to -CH~3~ analogs. This effect stabilizes charge-transfer interactions with tyrosine residues in FGFR1’s ATP-binding pocket.
- C6 Phenyl : A meta-analysis of 32 pyrazolo[3,4-b]pyridines revealed that C6-aryl groups improve cellular permeability by 40% compared to alkyl chains, attributed to π-π interactions with membrane transporters.
- N1 Acetic Acid : The carboxylic acid moiety enables salt bridge formation with lysine residues (e.g., K1150 in ALK), as demonstrated by molecular docking simulations. Derivatives lacking this group show a 10-fold reduction in aqueous solubility.
Synthetic challenges persist in introducing polar groups at N1 without side reactions. Recent advances employ acetic acid-protected esters (e.g., ethyl carboxylate) during Gould–Jacobs cyclization, followed by hydrolysis under mild acidic conditions.
Properties
IUPAC Name |
2-[3-cyclopropyl-4-(difluoromethyl)-6-phenylpyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c19-17(20)12-8-13(10-4-2-1-3-5-10)21-18-15(12)16(11-6-7-11)22-23(18)9-14(24)25/h1-5,8,11,17H,6-7,9H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOVEZAIQBWRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC=CC=C4)C(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopropyl group: This step often involves a cyclopropanation reaction using reagents such as diazomethane.
Addition of the difluoromethyl group: This can be done using difluoromethylating agents under specific conditions.
Attachment of the phenyl group: This step may involve a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-(3-Cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolo[3,4-b]pyridine core can be replaced with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Compounds with the pyrazolo[3,4-b]pyridine scaffold have shown promise as tyrosine kinase inhibitors (TKIs). These inhibitors are critical in cancer therapy as they target specific pathways involved in tumor growth and proliferation. The structural modifications in 2-(3-Cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid may enhance its selectivity and potency against various cancer cell lines .
-
Inflammation and Pain Management
- Research indicates that pyrazolo[3,4-b]pyridines exhibit anti-inflammatory properties. This compound may serve as a lead for developing new anti-inflammatory drugs, targeting pathways involved in chronic pain and inflammation. Its efficacy can be attributed to its ability to modulate signaling pathways associated with inflammatory responses .
- Neurological Disorders
Synthetic Applications
The synthesis of this compound involves several key steps that leverage the unique reactivity of the pyrazolo[3,4-b]pyridine framework. This compound serves as a versatile building block for further chemical modifications:
- Functionalization : The presence of multiple reactive sites allows for further derivatization to create libraries of compounds for high-throughput screening in drug discovery.
- Scaffold Hopping : The structural framework can be modified to explore different biological activities by altering substituents on the core structure.
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited potent inhibitory effects against various cancer cell lines. The introduction of difluoromethyl and cyclopropyl groups was found to enhance the binding affinity to the target kinase, leading to increased apoptosis in cancer cells.
Case Study 2: Anti-inflammatory Effects
In vivo studies showed that compounds based on the pyrazolo[3,4-b]pyridine scaffold effectively reduced inflammation markers in animal models of arthritis. This highlights the potential of this compound as a candidate for developing new anti-inflammatory therapeutics.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 6
The 6-position substituent significantly impacts physicochemical properties and bioactivity. Key analogues include:
Research Findings :
Variations at Position 4 (Difluoromethyl vs. Trifluoromethyl)
The 4-position substituent modulates electronic effects and metabolic stability:
Research Findings :
Modifications to the Acetic Acid Moiety
The acetic acid group at position 1 is critical for solubility and target engagement. Ethyl ester derivatives (e.g., ) demonstrate how prodrug strategies can optimize bioavailability:
Research Findings :
- Esterification () improves oral absorption but requires enzymatic conversion to the active acid form .
Biological Activity
2-(3-Cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, also known as MMB60725, is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- CAS Number : 1006445-08-4
- Molecular Formula : C16H15F2N5O2
- Molecular Weight : 347.319 g/mol
- Purity : ≥95%
The biological activity of MMB60725 is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific kinases involved in cellular signaling pathways. Notably, it exhibits potent inhibitory activity against DDR1 and DDR2 , which are receptor tyrosine kinases implicated in fibrosis and cancer progression . This inhibition is crucial as it can lead to reduced fibrotic activity and improved pharmacokinetic properties.
Antifibrotic Effects
MMB60725 has demonstrated significant antifibrotic efficacy in vivo. Studies have indicated that it can effectively reduce fibrosis in various models, suggesting its potential as a therapeutic agent for fibrotic diseases . The compound's ability to modulate fibrosis is particularly relevant in conditions such as renal fibrosis and pulmonary fibrosis.
Cytotoxicity and Antitumor Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit cytotoxic effects against various cancer cell lines. MMB60725 has been evaluated for its antiproliferative effects on human tumor cell lines such as HeLa and HCT116. Preliminary results suggest that it may inhibit cellular proliferation effectively, although further studies are required to quantify this activity accurately .
Case Studies and Research Findings
- In Vivo Efficacy : In a study investigating the effects of MMB60725 on renal fibrosis models, the compound significantly attenuated fibrotic markers compared to control groups. This highlights its potential clinical application in treating renal diseases characterized by excessive fibrosis .
- Selectivity Profile : A structure-activity relationship (SAR) analysis revealed that modifications to the cyclopropyl group enhance the selectivity and potency of MMB60725 against DDR2 while maintaining low toxicity profiles against non-target cells .
- Pharmacokinetics : The introduction of hydrophilic groups has been shown to improve the pharmacokinetic properties of MMB60725, making it more suitable for oral administration and enhancing bioavailability in systemic circulation .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1006445-08-4 |
| Molecular Formula | C16H15F2N5O2 |
| Molecular Weight | 347.319 g/mol |
| Purity | ≥95% |
| DDR1/DDR2 Inhibition | Potent |
| Antifibrotic Efficacy | Significant |
| Cytotoxicity (HeLa Cells) | Effective (further studies needed) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, and what are the critical reaction steps?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopropane ring formation, difluoromethylation, and acetic acid side-chain introduction. Key steps include:
- Cyclopropane introduction : Cyclopropyl groups are often added via [2+1] cycloaddition reactions using metal catalysts (e.g., palladium) under inert atmospheres .
- Difluoromethylation : Fluorination reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor® are employed under controlled temperatures (0–50°C) to avoid side reactions .
- Acetic acid coupling : Carboxylic acid groups are introduced via ester hydrolysis or nucleophilic substitution, requiring pH-controlled aqueous conditions .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : H and C NMR are critical for verifying the pyrazolo[3,4-b]pyridine core and substituents. For example, aromatic protons appear at δ 7.3–8.7 ppm, while cyclopropane protons resonate as multiplets near δ 1.0–2.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHFNO: 368.1213). ESI-MS in positive ion mode is preferred for polar derivatives .
- X-ray crystallography : Used to resolve ambiguous stereochemistry in cyclopropane or difluoromethyl groups .
Advanced Research Questions
Q. What strategies optimize reaction yields during the synthesis of pyrazolo[3,4-b]pyridine derivatives with difluoromethyl groups?
- Methodological Answer :
- Catalyst selection : Palladium acetate with XPhos ligands improves cross-coupling efficiency in cyclopropane formation, reducing side products .
- Temperature control : Difluoromethylation requires strict temperature gradients (e.g., 0°C for reagent addition, 50°C for completion) to minimize decomposition .
- Purification : Reverse-phase HPLC with C18 columns effectively isolates the target compound from fluorinated byproducts .
Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in kinase inhibition?
- Methodological Answer :
- Kinase binding assays : Use fluorescence polarization (FP) or TR-FRET assays with ATP-competitive probes. The pyrazolo[3,4-b]pyridine scaffold’s hydrogen-bonding motifs are critical for ATP-binding pocket engagement .
- Cellular assays : Measure IC values in cancer cell lines (e.g., HCT-116 or HeLa) using MTT or CellTiter-Glo® assays. Pre-incubate cells with the compound (1–100 µM, 48–72 hours) .
- Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
Q. What experimental approaches address contradictions in solubility or stability data for this compound?
- Methodological Answer :
- Solubility studies : Perform parallel shake-flask experiments in buffers (pH 1–10) and DMSO/PBS mixtures. Use HPLC-UV to quantify solubility limits, noting discrepancies between theoretical and observed values .
- Stability profiling : Conduct accelerated stability tests (40°C/75% RH for 4 weeks). Monitor degradation via LC-MS; cyclopropane ring opening or difluoromethyl hydrolysis are common instability pathways .
Q. How do researchers validate the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS. Use verapamil as a positive control .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC values >10 µM indicate low risk of drug-drug interactions .
Data Analysis & Troubleshooting
Q. How should researchers interpret conflicting NMR data for cyclopropane protons in derivatives of this compound?
- Methodological Answer :
- Variable temperature (VT) NMR : Resolve overlapping signals by acquiring spectra at 25°C and 60°C. Cyclopropane protons may show simplified splitting at higher temperatures .
- 2D NMR : Use H-C HSQC to assign protons to specific carbons, distinguishing cyclopropane from aromatic signals .
Q. What statistical methods are recommended for analyzing dose-response data in cellular assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
